molecular formula C21H14FN3O2 B4395764 N-(4-fluorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

N-(4-fluorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B4395764
M. Wt: 359.4 g/mol
InChI Key: SACIKTHZYORJIA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and other fields. The presence of the oxadiazole ring, along with the fluorophenyl and phenyl groups, contributes to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O2/c22-17-9-11-18(12-10-17)23-19(26)15-7-4-8-16(13-15)21-25-24-20(27-21)14-5-2-1-3-6-14/h1-13H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACIKTHZYORJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 4-fluorobenzohydrazide can be reacted with benzoic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form the oxadiazole ring.

  • Coupling Reaction: : The resulting oxadiazole derivative can then be coupled with 4-fluoroaniline using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinone derivatives.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of hydrazine derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, this compound has been studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the oxadiazole ring is known to enhance the biological activity of many compounds, making it a promising candidate for drug development.

Medicine

In medicine, derivatives of this compound are being explored for their potential use as therapeutic agents. Their ability to interact with various biological targets makes them suitable for the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation. It can also be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl and phenyl groups can enhance the compound’s binding affinity to these targets, leading to its biological effects. Specific pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure and properties make it a valuable tool in the development of new materials, therapeutic agents, and industrial applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

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